molecular formula C14H18BrNO4 B112691 Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid CAS No. 500789-07-1

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Cat. No. B112691
CAS RN: 500789-07-1
M. Wt: 344.2 g/mol
InChI Key: JLEZYQLFLYPMMA-LLVKDONJSA-N
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Description

Boronic acids and their esters, such as “Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid”, are highly valuable building blocks in organic synthesis . They are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of related compounds . This method utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of related compounds like 2-Bromophenylboronic acid has been analyzed. It has a linear formula of BrC6H4B(OH)2 .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported for related compounds . This reaction is utilized in a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2-Bromophenylboronic acid have been analyzed. It has a molecular weight of 200.83 and a melting point of 113 °C (lit.) .

Scientific Research Applications

Enantioselective Synthesis

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is employed in the enantioselective synthesis of neuroexcitant isoxazole amino acids, such as bromohomoibotenic acid and 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid, with enantiomeric excesses greater than 99%. These compounds are significant due to their roles as neuroexcitants and their potential therapeutic applications (Pajouhesh & Curry, 1998).

Crystal Structure Analysis

The compound finds application in the synthesis of amino-3-fluorophenyl boronic acid, which is crucial for creating glucose sensing materials that operate at physiological pH. The study of its crystal structure provides insights into its potential use in the synthesis of biologically active compounds and pharmaceutical agents, especially through Suzuki cross-coupling reactions (Das et al., 2003).

Ring Opening Reactions

This compound derivatives, specifically N-t-Butyloxycarbonyl (Boc) substituted cis-2-phenyl-3-aminooxetanes, are used in regioselective ring-opening reactions. These reactions produce syn- and anti-1,2-amino alcohols, showcasing the compound's utility in synthesizing complex molecular structures (Bach & Schröder, 1997).

N-tert-Butoxycarbonylation

The compound is instrumental in the N-tert-butoxycarbonylation of amines, serving as an efficient catalyst for protecting amines. This process is crucial in peptide synthesis, where the N-Boc moiety is a pivotal amine protecting group due to its resistance to racemization (Heydari et al., 2007).

Future Directions

The future directions in the field of boronic acids and their esters involve extending the studies in medicinal chemistry to obtain new promising drugs . The development of enzyme inhibitors, controlled drug delivery polymers, saccharide sensors, and boron neutron capture therapy are some of the potential areas of research .

properties

IUPAC Name

(3R)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEZYQLFLYPMMA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148458
Record name (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500789-07-1
Record name (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500789-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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